molecular formula C12H16N2O4 B4193460 3-ethoxy-N-(2-methyl-4-nitrophenyl)propanamide

3-ethoxy-N-(2-methyl-4-nitrophenyl)propanamide

Cat. No.: B4193460
M. Wt: 252.27 g/mol
InChI Key: WWRRSYNOZHCPPR-UHFFFAOYSA-N
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Description

3-ethoxy-N-(2-methyl-4-nitrophenyl)propanamide is an organic compound with a complex structure that includes an ethoxy group, a nitrophenyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-(2-methyl-4-nitrophenyl)propanamide typically involves the following steps:

    Nitration: The starting material, 2-methylphenol, undergoes nitration to introduce a nitro group at the 4-position, forming 2-methyl-4-nitrophenol.

    Esterification: The nitrophenol is then esterified with ethyl bromide in the presence of a base such as potassium carbonate to form 2-methyl-4-nitrophenyl ethyl ether.

    Amidation: The final step involves the reaction of the ethyl ether with propanoyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-(2-methyl-4-nitrophenyl)propanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 3-ethoxy-N-(2-methyl-4-aminophenyl)propanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-methyl-4-nitrophenyl ethyl ether and propanoic acid.

Scientific Research Applications

3-ethoxy-N-(2-methyl-4-nitrophenyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: Its derivatives may be used in the development of new materials with specific properties.

    Biological Studies: It can serve as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(2-methyl-4-nitrophenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethoxy-N-(2-methoxy-4-nitrophenyl)propanamide
  • 3-ethoxy-N-(2-chloro-4-nitrophenyl)propanamide
  • 3-ethoxy-N-(2-methyl-4-aminophenyl)propanamide

Uniqueness

3-ethoxy-N-(2-methyl-4-nitrophenyl)propanamide is unique due to the presence of both an ethoxy group and a nitro group on the phenyl ring, which can influence its reactivity and interactions with biological targets. The specific positioning of these groups can also affect the compound’s physical properties and its suitability for various applications.

Properties

IUPAC Name

3-ethoxy-N-(2-methyl-4-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-3-18-7-6-12(15)13-11-5-4-10(14(16)17)8-9(11)2/h4-5,8H,3,6-7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRRSYNOZHCPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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